molecular formula C10H13BrN2O B1359722 4-((6-Bromopyridin-3-yl)methyl)morpholine CAS No. 364793-93-1

4-((6-Bromopyridin-3-yl)methyl)morpholine

Cat. No. B1359722
CAS RN: 364793-93-1
M. Wt: 257.13 g/mol
InChI Key: QAWNEXYXZJNVGB-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-3-yl)methyl)morpholine, also known as 6-bromo-3-methylmorpholine, is an organic compound with a molecular formula of C8H12BrNO. It is a member of the pyridinium family and is used as a building block in organic synthesis. This compound is a versatile reagent in the synthesis of a variety of heterocyclic compounds, such as pyridine, pyrazole, and quinoline. It is also used as a catalyst in the synthesis of polymers, pharmaceuticals, and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

4-((6-Bromopyridin-3-yl)methyl)morpholine and its derivatives have been extensively studied for their synthesis and chemical properties. Kumar et al. (2007) highlighted its utility in synthesizing potent antimicrobials, including arecoline derivatives and polygonapholine, using a strategy involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007). Additionally, Chukhajian et al. (2019) explored its intramolecular cyclization and cleavage in aqueous alkaline medium, emphasizing its chemical versatility (Chukhajian, Ayrapetyan, Shahkhatuni, Chukhajian, Mkrtchyan, & Panosyan, 2019).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, several studies have focused on the compound's potential applications. For instance, Šmelcerović et al. (2013) evaluated similar compounds for their inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). Similarly, Bonacorso et al. (2018) synthesized derivatives with potential applications in biomolecular binding and photophysics (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Chemical Modelling and Analysis

In chemical modelling, Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showcasing its potential in the development of novel inhibitors for the PI3K-AKT-mTOR pathway (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019). This underlines its significance in medicinal chemistry and drug discovery.

properties

IUPAC Name

4-[(6-bromopyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWNEXYXZJNVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634128
Record name 4-[(6-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364793-93-1
Record name 4-[(6-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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